molecular formula C20H18N4O7S B406371 2-({4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid

2-({4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid

Cat. No.: B406371
M. Wt: 458.4g/mol
InChI Key: ITCAVNZNLXXTPZ-UHFFFAOYSA-N
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Description

2-({4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a pyrimidinylsulfamoyl group attached to a phenyl ring, which is further connected to a phthalamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-amino-2,6-dimethoxypyrimidine with sulfanilyl chloride to form the sulfonamide intermediate. This intermediate is then coupled with phthalic anhydride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure consistency and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-({4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-({4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are explored for potential therapeutic applications.

    Medicine: Research is conducted to investigate its potential as a drug candidate for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and triggering downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the sulfonamide and phthalamic acid moieties allows for diverse chemical interactions and biological activities .

Properties

Molecular Formula

C20H18N4O7S

Molecular Weight

458.4g/mol

IUPAC Name

2-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamoyl]benzoic acid

InChI

InChI=1S/C20H18N4O7S/c1-30-17-11-16(22-20(23-17)31-2)24-32(28,29)13-9-7-12(8-10-13)21-18(25)14-5-3-4-6-15(14)19(26)27/h3-11H,1-2H3,(H,21,25)(H,26,27)(H,22,23,24)

InChI Key

ITCAVNZNLXXTPZ-UHFFFAOYSA-N

SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O)OC

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O)OC

Origin of Product

United States

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